
H-DL-xiThr-DL-Val-DL-Pro-Sar-DL-N(Me)Val-OH.TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-DL-xiThr-DL-Val-DL-Pro-Sar-DL-N(Me)Val-OHTFA is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-xiThr-DL-Val-DL-Pro-Sar-DL-N(Me)Val-OH.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound involves scaling up the SPPS process. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
H-DL-xiThr-DL-Val-DL-Pro-Sar-DL-N(Me)Val-OH.TFA can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Specific side chains can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Applications De Recherche Scientifique
H-DL-xiThr-DL-Val-DL-Pro-Sar-DL-N(Me)Val-OH.TFA has various applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its therapeutic potential in targeting specific diseases or conditions.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mécanisme D'action
The mechanism of action of H-DL-xiThr-DL-Val-DL-Pro-Sar-DL-N(Me)Val-OH.TFA involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The peptide may modulate the activity of these targets by binding to them, altering their conformation, or inhibiting their function. The exact pathways involved depend on the specific application and target of the peptide.
Comparaison Avec Des Composés Similaires
Similar Compounds
- cyclo[DL-Ala-DL-xiThr-DL-Pro-DL-Phe-DL-Val-DL-Pro-DL-Pro]
- Ac-DL-xiThr(1)-DL-Phe-DL-Leu-DL-Val-DL-Pro-DL-Pro-DL-Leu-DL-N(Me)Tyr-(1)
Uniqueness
H-DL-xiThr-DL-Val-DL-Pro-Sar-DL-N(Me)Val-OH.TFA is unique due to its specific sequence and modifications. The presence of N-methylvaline and sarcosine, along with the trifluoroacetic acid salt form, distinguishes it from other peptides. These modifications can influence its stability, solubility, and biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
5648-68-0 |
|---|---|
Formule moléculaire |
C25H42F3N5O9 |
Poids moléculaire |
613.6 g/mol |
Nom IUPAC |
2-[[2-[[1-[2-[(2-amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C23H41N5O7.C2HF3O2/c1-12(2)18(25-20(31)17(24)14(5)29)22(33)28-10-8-9-15(28)21(32)26(6)11-16(30)27(7)19(13(3)4)23(34)35;3-2(4,5)1(6)7/h12-15,17-19,29H,8-11,24H2,1-7H3,(H,25,31)(H,34,35);(H,6,7) |
Clé InChI |
UAEFLNUCCAOFJL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)N1CCCC1C(=O)N(C)CC(=O)N(C)C(C(C)C)C(=O)O)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


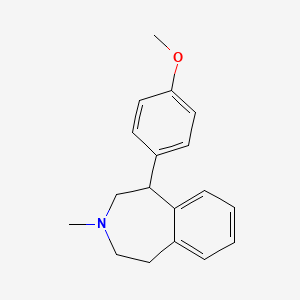
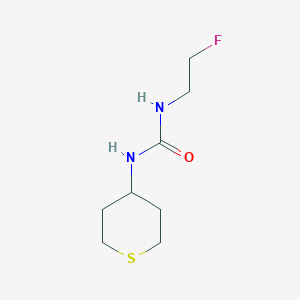
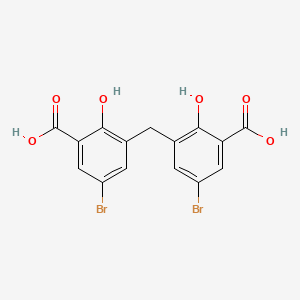
![4-(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)piperidine-2,6-dione](/img/structure/B13994655.png)

![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B13994667.png)
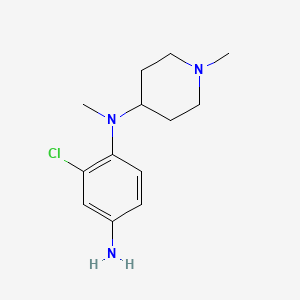
![1-[[2-[1,2-Bis(4-methoxyphenyl)butylamino]acetyl]amino]-3-(3-methylphenyl)thiourea](/img/structure/B13994675.png)
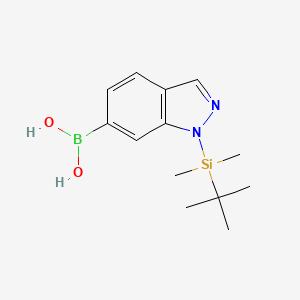
![tert-butyl 2-[(E)-[1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B13994690.png)


![Ethyl 6-[(formylamino)methyl]-3-pyridinecarboxylate](/img/structure/B13994702.png)

